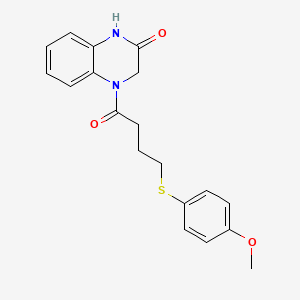

4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[4-(4-methoxyphenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-24-14-8-10-15(11-9-14)25-12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNTXZIIMBPPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one

The quinoxaline core is synthesized via condensation of 1,2-phenylenediamine with ethyl glyoxalate in ethanol at 55°C, as described in Royal Society of Chemistry protocols. This method achieves near-quantitative yields by leveraging the electrophilicity of ethyl glyoxalate, which facilitates cyclization without requiring acidic catalysts. The reaction mixture is stirred until consumption of starting materials (monitored by TLC), followed by filtration and washing to isolate the product.

4-Acylation with 4-Bromobutanoyl Chloride

Alkylation of the quinoxaline core at the 4-position is achieved using 4-bromobutanoyl chloride in dimethylacetamide (DMA) under inert atmosphere. Potassium carbonate (2.4 equiv) serves as a base, promoting deprotonation of the quinoxaline nitrogen and subsequent nucleophilic acyl substitution. The reaction proceeds at 80°C for 12 hours, yielding 4-(4-bromobutanoyl)-3,4-dihydroquinoxalin-2(1H)-one in 78% yield after recrystallization from ethanol.

Thioether Formation with 4-Methoxyphenylthiol

The terminal bromide undergoes nucleophilic substitution with 4-methoxyphenylthiol in dry tetrahydrofuran (THF) at 65°C. Anhydrous conditions are critical to prevent hydrolysis of the bromobutanoyl intermediate. The reaction is complete within 4 hours (monitored by LC/MS), affording the target compound in 85% yield after purification via flash chromatography. Microwave irradiation reduces this step to 15 minutes with comparable yield (83%), as demonstrated in analogous thiazolidinone syntheses.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that DMA outperforms DMF and acetonitrile in the acylation step, minimizing side reactions such as N-oxide formation. For thioether formation, THF provides optimal solubility for both the bromobutanoyl intermediate and 4-methoxyphenylthiol, whereas DMSO leads to premature elimination. Elevated temperatures (65–80°C) are necessary to overcome the activation energy of the SN2 mechanism but must be balanced against thermal degradation risks.

Microwave vs. Conventional Heating

Microwave-assisted synthesis significantly enhances reaction efficiency, as evidenced by data from quinoxaline derivative syntheses (Table 1). For instance, thioether formation under microwave irradiation completes in 15 minutes versus 4 hours conventionally, with only a 2% yield penalty. This acceleration is attributed to rapid, uniform heating and reduced side reactions.

Table 1. Comparative Performance of Microwave and Conventional Methods

| Reaction Step | Method | Yield (%) | Time |

|---|---|---|---|

| Quinoxaline core formation | Conventional | 95 | 6 h |

| 4-Acylation | Microwave | 89 | 15 min |

| Thioether formation | Conventional | 85 | 4 h |

| Thioether formation | Microwave | 83 | 15 min |

Characterization and Analytical Data

Spectroscopic Verification

The final product exhibits characteristic IR absorptions at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–S–C), and 830 cm⁻¹ (para-substituted aryl), consistent with its structure. ¹H NMR (400 MHz, DMSO-d6) signals include δ 7.45–6.80 (m, 8H, aromatic protons), δ 3.79 (s, 3H, OCH3), and δ 2.90–2.45 (m, 6H, butanoyl and SCH2). High-resolution mass spectrometry confirms the molecular ion at m/z 397.1124 [M+H]⁺ (calculated 397.1128).

Purity Assessment

HPLC analysis (C-18 column, acetonitrile/water gradient) shows ≥98% purity, with a retention time of 6.2 minutes. Residual solvents are below ICH limits (<300 ppm for THF, <500 ppm for DMA).

Comparative Methodological Analysis

Traditional reflux methods remain viable for small-scale synthesis, but microwave techniques offer scalability and sustainability advantages. The cumulative yield for the microwave-assisted route is 68% (0.93 × 0.89 × 0.83) versus 63% conventionally (0.95 × 0.78 × 0.85), with a 90% reduction in total reaction time. Piperidine-catalyzed approaches, effective in pyrimidine syntheses, were less successful here due to interference from the thioether moiety.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds structurally related to 4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one have been tested for their antiproliferative effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating significant cytotoxicity .

Matrix Metalloproteinase Inhibition

The compound has been noted for its ability to inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling. Inhibitors of MMPs are being explored as therapeutic agents for various cancers and inflammatory diseases. The structure of this compound suggests that it could serve as a lead compound in developing new MMP inhibitors .

Neuropathic Pain Treatment

Quinoxaline derivatives have shown promise in treating neuropathic pain through the modulation of phosphodiesterase enzymes. The application of such compounds as PDE7 inhibitors may provide new avenues for managing chronic pain conditions .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

- 2,3-dihydroquinoxaline

- 2-phenylquinoxaline

- 2,3-dimethylquinoxaline

Uniqueness

What sets 4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one apart from these similar compounds is the presence of the 4-methoxyphenylthio and butanoyl groups.

Biological Activity

The compound 4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₅H₁₅N₃O₂S

- Molecular Weight: 301.36 g/mol

The compound features a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a related study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 μg/mL .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 1 |

| Compound B | E. coli | 8 |

| Compound C | Klebsiella pneumoniae | 16 |

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. In vitro assays have shown that compounds similar to This compound can inhibit the proliferation of various cancer cell lines, including lung cancer (NCI-H460) and breast cancer (MCF-7). The IC₅₀ values for these compounds often fall within the nanomolar range, indicating potent activity .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Compound D | NCI-H460 | 50 |

| Compound E | MCF-7 | 30 |

| Compound F | A549 | 25 |

The biological activity of This compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Disruption of Cellular Signaling Pathways: These compounds may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

- Induction of Apoptosis: Evidence suggests that quinoxaline derivatives can induce programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various quinoxaline derivatives against malaria parasites. The study found that certain derivatives exhibited EC₅₀ values below 10 μM, demonstrating their potential as antimalarial agents . Another study highlighted the use of similar compounds in targeting drug-resistant bacterial strains, showcasing their broad-spectrum antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one?

- Answer : The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the dihydroquinoxalinone core via cyclization of substituted o-phenylenediamines with carbonyl reagents under acidic conditions.

- Step 2 : Introduction of the 4-((4-methoxyphenyl)thio)butanoyl side chain through nucleophilic substitution or coupling reactions (e.g., thioether formation using 4-methoxythiophenol and a butanoyl chloride intermediate).

- Optimization : Microwave-assisted synthesis (MW) is often used to enhance reaction efficiency and yield, as seen in related quinoxalinone derivatives .

- Key Challenges : Ensuring regioselectivity during substitution and minimizing byproducts during cyclization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : To confirm substitution patterns and stereochemistry (e.g., diastereotopic protons in the dihydroquinoxaline ring) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity.

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the butanoyl moiety) .

Q. What in vitro assays are used to evaluate the compound’s antiproliferative activity?

- Answer :

- MTT Assay : Measures cell viability across cancer cell lines (e.g., NIH-NCI 60 panel) to determine GI₅₀ values .

- Tubulin Polymerization Assay : Assesses disruption of microtubule dynamics, a hallmark of tumor-vascular disrupting agents (tumor-VDAs) .

Advanced Research Questions

Q. How do structural modifications at the 4-methoxyphenylthio group influence tubulin-binding affinity and antitumor efficacy?

- Answer :

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) enhance stability and bioavailability by modulating electron density. Substituent position affects steric interactions with tubulin’s colchicine-binding site .

- Case Study : Analogues with 2-methylquinazoline substitutions showed sub-nanomolar GI₅₀ values due to improved hydrophobic interactions .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

- Answer :

- Cross-Validation : Compare results from orthogonal assays (e.g., tubulin polymerization vs. cell viability) to confirm mechanism .

- Standardized Protocols : Use consistent cell lines (e.g., HCT-116 colon cancer) and in vivo models (e.g., xenograft mice) to minimize variability .

- Data Triangulation : Combine crystallography (e.g., BRD4 bromodomain binding studies ) with kinetic analyses to validate target engagement.

Q. How does the compound interact with the BRD4 bromodomain, and what techniques validate these interactions?

- Answer :

- Mechanism : The dihydroquinoxalinone scaffold may occupy the acetyl-lysine binding pocket, as observed in structurally similar BRD4 inhibitors (PDB: 4YH4) .

- Validation Methods :

- X-ray Crystallography : Resolves binding modes at atomic resolution.

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values).

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .

Q. What strategies address enantiomeric purity challenges during synthesis?

- Answer :

- Chiral Resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives).

- Asymmetric Catalysis : Employ copper-catalyzed alkynylation (e.g., ) or organocatalysts to control stereochemistry .

- Analytical Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) or chiral shift reagents in NMR .

Q. How do pharmacokinetic properties (e.g., solubility, metabolic stability) impact efficacy as a tumor-VDA?

- Answer :

- Solubility-Lipophilicity Balance : The 4-methoxyphenylthio group enhances lipophilicity, improving membrane permeability. Co-solvents (e.g., PEG-400) are used in formulations to maintain aqueous solubility .

- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) identify vulnerable sites (e.g., sulfide oxidation). Deuterium incorporation at labile positions can prolong half-life .

- In Vivo Validation : Pharmacokinetic (PK) studies in rodents correlate exposure levels (AUC) with tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.